(R)-2-(3-Pyrrolidinyl)-2-propanol

Overview

Description

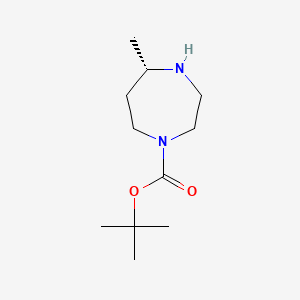

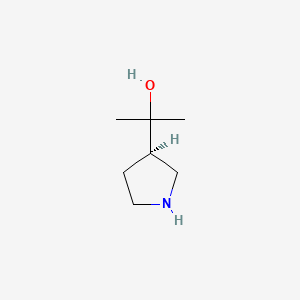

“®-2-(3-Pyrrolidinyl)-2-propanol” is a chemical compound with the CAS Number: 1245649-03-9. Its molecular weight is 129.2 and its molecular formula is C7H15NO . It appears as a colorless to yellow sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[(3R)-3-pyrrolidinyl]-2-propanol . The InChI code is 1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 .Physical and Chemical Properties Analysis

“®-2-(3-Pyrrolidinyl)-2-propanol” is a colorless to yellow sticky oil to semi-solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures similar to "(R)-2-(3-Pyrrolidinyl)-2-propanol," are widely utilized in medicinal chemistry for the development of compounds to treat human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage due to non-planarity. These compounds have shown a range of biological activities and target selectivity, demonstrating the potential for designing new drugs with various biological profiles (Li Petri et al., 2021).

Synthesis of Heterocycles Using Propargylic Alcohols

Propargylic alcohols serve as versatile building blocks for synthesizing heterocycles, including structures related to "this compound." These alcohols allow for novel synthetic strategies to construct polycyclic systems, highlighting the importance of such scaffolds in medicinal chemistry and drug discovery. The synthesis approaches of pyridines, quinolines, and isoquinolines from propargylic alcohols exemplify the broad spectrum of biological activities and applications in pharmaceuticals, demonstrating the critical role of these methods in organic synthesis (Mishra et al., 2022).

Microbial Production of Propanol

The microbial production of propanol, including isomers and derivatives related to "this compound," highlights the industrial relevance of these compounds. These studies focus on developing cost-effective fermentation processes, potentially using propanol as a biofuel component or a precursor for chemical synthesis. The research emphasizes the need for optimizing fermentation conditions and improving process performance, indicating the economic and environmental benefits of microbial synthesis (Walther & François, 2016).

Catalytic Systems for Oxidative Functionalization of Alkanes

Research on rhodium complexes and catalytic systems for the oxidative functionalization of alkanes, including methane and propane, reflects the chemical significance of compounds related to "this compound." These studies focus on developing efficient catalysts for transforming lower alkanes into valuable chemicals, addressing challenges in yield, purity, and energy consumption. The work on rhodium halides as catalysts for redox reactions highlights the advancements in this area, providing insights into potential mechanisms and the activation of dioxygen (Chepaikin & Borshch, 2015).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with the ionotropic γ-aminobutyric acid (gaba) receptor (igabar), which is an important target of agricultural insecticides .

Mode of Action

It’s worth noting that similar compounds have been found to act as competitive antagonists (cas) of igabars . This suggests that ®-2-(3-Pyrrolidinyl)-2-propanol may interact with its targets in a similar manner, leading to changes in the receptor’s function.

Biochemical Pathways

Given the potential interaction with igabars, it’s plausible that the compound could influence pathways related to neurotransmission .

Result of Action

If the compound acts as a competitive antagonist of igabars, it could potentially disrupt normal neurotransmission, leading to various downstream effects .

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717716 | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-03-9 | |

| Record name | (3R)-α,α-Dimethyl-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567473.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)